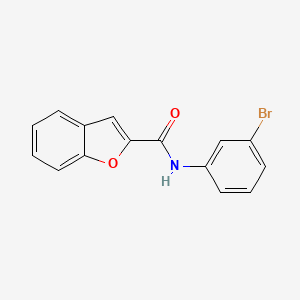

N-(3-bromophenyl)-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-5-3-6-12(9-11)17-15(18)14-8-10-4-1-2-7-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXJKCVHFOPREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities and Pharmacological Potentials

In Vitro Pharmacological Profiling

The pharmacological activities of N-(3-bromophenyl)-1-benzofuran-2-carboxamide and its derivatives have been investigated through a variety of in vitro assays, revealing a broad spectrum of potential therapeutic applications.

Anti-inflammatory Activity

Benzofuran-2-carboxamide (B1298429) derivatives have demonstrated notable anti-inflammatory properties. Research indicates that this class of compounds can modulate inflammatory pathways. For instance, certain derivatives have been shown to act as immunomodulatory agents by blocking the CCL20-induced chemotaxis, a process implicated in inflammatory bowel diseases and colorectal cancer. nih.gov The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) enzymes. semanticscholar.orgnih.gov

Studies on related structures have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation. For example, some aza-benzofuran compounds exhibited potent anti-inflammatory activity by inhibiting NO release with IC50 values as low as 16.5 μM. nih.gov While specific data for this compound is not extensively detailed in the available literature, the consistent anti-inflammatory profile of the benzofuran-2-carboxamide scaffold suggests its potential in this area.

Table 1: Anti-inflammatory Activity of Selected Benzofuran (B130515) Derivatives

| Compound | Assay | Target/Marker | IC50 Value | Reference |

|---|---|---|---|---|

| Aza-benzofuran derivative 1 | NO production in LPS-stimulated RAW 264.7 cells | Nitric Oxide | 17.3 μM | nih.gov |

| Aza-benzofuran derivative 4 | NO production in LPS-stimulated RAW 264.7 cells | Nitric Oxide | 16.5 μM | nih.gov |

This table presents data for structurally related compounds to illustrate the anti-inflammatory potential of the benzofuran scaffold.

Anticancer and Antiproliferative Potentials

The benzofuran scaffold is a prominent feature in many compounds with anticancer properties. nih.gov Various N-(substituted phenyl)benzofuran-2-carboxamide derivatives have exhibited potent cytotoxic and antiproliferative activities against a range of human cancer cell lines, including those of the colon, breast, lung, and prostate. nih.gov The presence of a halogen, such as bromine, on the phenyl ring is often considered beneficial for enhancing cytotoxic properties due to its hydrophobic and electronic nature. nih.gov

Table 2: Anticancer Activity of Selected Benzofuran-2-Carboxamide Derivatives

| Compound | Cancer Cell Line | Activity | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | Antiproliferative | 0.87 | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | HeLa (Cervical) | Antiproliferative | 0.73 | nih.gov |

| Benzofuran-2-carboxamide derivative 50g | A549 (Lung) | Antiproliferative | 0.57 | nih.gov |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | Antiproliferative | 3.01 | nih.gov |

This table showcases the potent anticancer activity of various benzofuran-2-carboxamide derivatives against different cancer cell lines.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Benzofuran-2-carboxamide derivatives have been shown to possess a broad spectrum of antimicrobial activity. researchgate.net Studies have demonstrated their efficacy against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.govnih.gov

In terms of antibacterial activity, certain benzofuran derivatives have shown moderate to good zones of inhibition against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net For instance, one study reported that aza-benzofuran compounds exhibited moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL against Salmonella typhimurium and Staphylococcus aureus. nih.gov

With respect to antifungal activity, various derivatives have been effective against fungi such as Aspergillus niger and Sclerotium rolfsii. researchgate.net Some compounds have demonstrated promising antifungal activity comparable to standard antifungal agents. nih.gov

More recently, the antiviral potential of benzofuran derivatives has been explored. A 2024 study identified certain benzofuran derivatives as STING agonists, which can induce an interferon response and inhibit the replication of coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov While specific data for this compound is limited, the general antimicrobial profile of this chemical class is well-established.

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Organism | Activity | MIC Value | Reference |

|---|---|---|---|---|

| Aza-benzofuran derivative 1 | Salmonella typhimurium | Antibacterial | 12.5 μg/mL | nih.gov |

| Aza-benzofuran derivative 1 | Staphylococcus aureus | Antibacterial | 12.5 μg/mL | nih.gov |

| Benzofuran derivative 6 | Penicillium italicum | Antifungal | 12.5 μg/mL | nih.gov |

This table provides examples of the antimicrobial efficacy of related benzofuran compounds.

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)

A significant area of investigation for benzofuran-2-carboxamide derivatives is their potential as enzyme inhibitors, particularly in the context of metabolic disorders like type 2 diabetes. These compounds have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. nih.govresearchgate.net By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia.

Numerous studies have reported that synthetic benzofuran derivatives exhibit significant α-glucosidase and α-amylase inhibitory activity, with some compounds showing much greater potency than the standard drug, acarbose. nih.govnih.gov For instance, a series of 2-acylbenzofurans demonstrated IC50 values ranging from 6.50 to 722.2 μM against α-glucosidase. nih.gov Another study on benzofuran hydrazone analogs reported α-amylase inhibitory potentials with IC50 values in the range of 1.078±0.19 to 2.926±0.05 µM. nih.gov The structure-activity relationship studies often indicate that the nature and position of substituents on the benzofuran ring and the N-phenyl group play a crucial role in the inhibitory activity.

Table 4: Enzyme Inhibitory Activity of Selected Benzofuran Derivatives

| Compound Class | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 2-Acylbenzofurans | α-Glucosidase | 6.50 - 722.2 μM | nih.gov |

| Benzofuran hydrazone analogs | α-Amylase | 1.078±0.19 - 2.926±0.05 µM | nih.gov |

| Hydroxylated 2-phenylbenzofurans | α-Glucosidase | 167 times more active than acarbose | nih.gov |

| Benzofuran Schiff bases | α-Amylase | 1.10±0.10 - 24.60±0.70 µm | researchgate.net |

This table highlights the potent inhibitory effects of various benzofuran derivatives on key metabolic enzymes.

Receptor Modulation (e.g., α7 Nicotinic Acetylcholine (B1216132) Receptor Agonism)

The versatility of the benzofuran scaffold extends to its ability to interact with and modulate various receptors in the central nervous system. While specific studies on this compound are not prominent, the broader class of benzofuran derivatives has been investigated for its effects on neuronal receptors.

One area of interest is the modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases. Although direct evidence for α7 nAChR agonism by this compound is not available in the provided context, the general neuroprotective effects observed in some benzofuran-2-carboxamide derivatives suggest potential interactions with neuronal targets. For instance, certain derivatives have shown neuroprotective action against excitotoxic damage, which could be mediated through various receptor systems. Further research is needed to elucidate the specific receptor modulation profile of this compound.

Antioxidant Capacity

Several studies have highlighted the antioxidant potential of benzofuran derivatives. nih.gov These compounds can scavenge free radicals and inhibit lipid peroxidation, which are processes involved in oxidative stress and cellular damage.

Table 5: Antioxidant Activity of a Selected Benzofuran Derivative

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative (1j) | DPPH radical scavenging | Moderate | dovepress.com |

This table illustrates the antioxidant potential of a structurally related benzofuran-2-carboxamide.

In Vivo Efficacy Studies in Non-Human Organisms

Following a comprehensive review of available scientific literature, no specific in vivo efficacy studies in non-human organisms for the compound this compound have been publicly reported. Research into the biological activities of benzofuran-2-carboxamide derivatives is an active area, with various analogues being investigated for a range of therapeutic applications. However, specific preclinical data from animal models for this compound is not available in the reviewed sources.

Animal Models for Preclinical Evaluation of Therapeutic Potential

The selection of appropriate animal models is a critical step in the preclinical evaluation of any therapeutic candidate. The choice of model is typically guided by the compound's proposed mechanism of action and the pathophysiology of the target disease. While no studies have been published detailing the use of animal models for this compound, the broader class of benzofuran derivatives has been evaluated in various models for conditions such as neurodegenerative diseases and cancer. The specific models that would be relevant for this particular compound would depend on its in vitro activity profile.

Pharmacodynamic Assessments in Experimental Systems

Pharmacodynamic studies are essential to understand the biochemical and physiological effects of a drug on the body. These assessments help to elucidate the mechanism of action and the relationship between drug concentration and effect. As with in vivo efficacy, there is a lack of published research on the pharmacodynamic properties of this compound in experimental systems. Therefore, no data on its effects on specific biomarkers, receptor engagement, or downstream signaling pathways in a whole-organism context can be provided at this time.

Further research is required to determine the in vivo efficacy and pharmacodynamic profile of this compound. Such studies would be crucial in assessing its potential for further therapeutic development.

Structure Activity Relationship Sar Studies

Influence of Substituents on the Benzofuran (B130515) Moiety

The benzofuran nucleus serves as a versatile scaffold, and substitutions on both its furan (B31954) and benzene (B151609) rings are crucial determinants of biological activity.

Research indicates that introducing substituents at specific positions can enhance therapeutic potential. For instance, the addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. mdpi.com This is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction that can improve binding affinity to biological targets. mdpi.com

Substitutions at the C3 position have been a key area of investigation. The installation of a wide range of aryl and heteroaryl substituents at this position has been achieved through palladium-catalyzed C–H arylation, leading to a diverse set of C3-arylated benzofuran-2-carboxamides. nih.govchemrxiv.org Studies on neuroprotective agents have shown that a methyl (-CH3) group at the R2 position and a hydroxyl (-OH) group at the R3 position of the benzofuran moiety may be important for activity against excitotoxic damage. researchgate.netnih.gov Furthermore, the inclusion of hydrophilic groups like piperidine (B6355638) on the benzofuran ring has been noted to improve the physicochemical properties of these compounds. nih.gov

Electron-withdrawing groups on the benzofuran ring, particularly when paired with electron-donating groups on an aromatic side chain, have been shown to result in good activity. rsc.org The position of substituents is also critical; for example, a hydroxyl group at the C-6 position of the benzofuran core is considered essential for certain antibacterial activities, while functional groups at the C-3 position play a role in antibacterial selectivity. rsc.org

| Position of Substitution | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| General | Halogens (Cl, Br, F) | Significant increase in anticancer activities. mdpi.com | mdpi.com |

| C3 | Aryl and Heteroaryl groups | Creates diverse derivatives, activity depends on specific group. nih.govchemrxiv.org | nih.govchemrxiv.org |

| C3 | Hydroxyl (-OH) | Important for neuroprotective action against excitotoxic damage. researchgate.netnih.gov | researchgate.netnih.gov |

| General | Piperidine | Improves physicochemical properties. nih.gov | nih.gov |

| C6 | Hydroxyl (-OH) | Considered essential for certain antibacterial activities. rsc.org | rsc.org |

Impact of Variations on the N-(3-bromophenyl) Group

The N-aryl portion of the molecule, specifically the N-(3-bromophenyl) group, is another critical site for modification that impacts biological efficacy. The nature and position of substituents on this phenyl ring can fine-tune the compound's activity.

The presence of a halogen on the N-phenyl ring is generally considered beneficial for cytotoxic properties, owing to its hydrophobic and electron-donating characteristics. mdpi.com Extensive studies have highlighted that the position of the halogen atom significantly influences this activity. mdpi.com Notably, maximum cytotoxic activities have often been recorded when a halogen atom is placed at the para (4-) position of the N-phenyl ring. mdpi.com

In the context of modulating amyloid-beta (Aβ42) aggregation, variations on the N-phenyl ring have shown divergent effects. For example, replacing the phenyl group with a 4-methoxyphenyl (B3050149) ring led to a significant acceleration of Aβ42 fibrillogenesis. researchgate.net Conversely, derivatives possessing a methoxyphenol pharmacophore demonstrated concentration-dependent inhibition of Aβ42 aggregation. researchgate.net

| Variation on N-phenyl Group | Observed Effect | Target/Activity | Reference |

|---|---|---|---|

| Halogen substitution | Beneficial for cytotoxic properties. mdpi.com | Anticancer | mdpi.com |

| Halogen at para-position | Frequently associated with maximum cytotoxic activity. mdpi.com | Anticancer | mdpi.com |

| 4-methoxyphenyl | Significant increase in Aβ42 fibrillogenesis. researchgate.net | Amyloid Beta Aggregation | researchgate.net |

| Methoxyphenol | Concentration-dependent inhibition of Aβ42 aggregation. researchgate.net | Amyloid Beta Aggregation | researchgate.net |

Role of the Carboxamide Linkage in Biological Efficacy

The carboxamide (-CO-NH-) linker that connects the benzofuran ring to the N-phenyl group is not merely a spacer but plays a fundamental role in the molecule's biological activity. This functional group is critical for establishing key interactions with biological targets and maintaining the optimal orientation of the aromatic systems.

SAR analyses have indicated that the presence of the N-phenethyl carboxamide group can significantly enhance antiproliferative activity. nih.gov In studies of related heterocyclic compounds, the amide derivatives generally exhibit higher biological activity than corresponding sulfonamide compounds, underscoring the importance of the carboxamide linkage. nih.gov The essentiality of the benzofuran-2-yl amide portion for in vitro efficacy against P. falciparum has also been demonstrated, with analogs lacking this feature showing significantly reduced antimalarial activity. nih.gov

The amide bond can act as a hydrogen bond donor and acceptor, which is often crucial for binding to enzyme active sites or receptors. The planarity of the amide bond also imparts a degree of rigidity to the molecule, which can be vital for fitting into a specific binding pocket.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of N-(3-bromophenyl)-1-benzofuran-2-carboxamide and its analogs is a key determinant of their interaction with biological macromolecules. The spatial arrangement of the benzofuran and the N-phenyl rings relative to each other, governed by the carboxamide linker, dictates the molecule's ability to bind effectively to its target.

Molecular docking studies have provided insights into this relationship. For instance, in the context of amyloid-beta aggregation modulators, the orientation of the bicyclic benzofuran ring was suggested to play a major role in determining whether the compound inhibits or accelerates fibrillogenesis. researchgate.net This indicates that subtle changes in conformation can lead to profoundly different biological outcomes. The conformational flexibility or rigidity of the molecule influences its ability to adopt the bioactive conformation required for target engagement.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule.

DFT studies on related benzofuran (B130515) structures are often employed to understand their electronic structure and reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this, various electronic properties and reactivity descriptors can be calculated.

For a molecule like N-(3-bromophenyl)-1-benzofuran-2-carboxamide, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Other important descriptors that would be derived from such a study include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating polarizability.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

These parameters are instrumental in predicting how the molecule might behave in chemical reactions and biological systems. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron density distribution, highlighting electrophilic and nucleophilic regions of this compound.

Table 1: Representative Quantum Chemical Descriptors for a Benzofuran Carboxamide Scaffold (Hypothetical Data)

| Descriptor | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.8 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Electrophilicity Index (ω) | 3.66 | eV |

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the amide bond and the bond connecting the phenyl ring to the amide nitrogen, allows for different conformations. Conformational analysis, often performed using DFT, helps identify the most stable conformers (those with the lowest energy).

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein.

For this compound, molecular docking simulations would be used to predict how it interacts with the active site of a target protein. These simulations can identify key interactions such as:

Hydrogen Bonds: Formed between the amide group of the ligand and amino acid residues of the protein.

Hydrophobic Interactions: Involving the benzofuran and bromophenyl rings with nonpolar residues in the binding pocket.

Pi-Pi Stacking: Aromatic interactions between the flat ring systems of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The bromine atom on the phenyl ring could potentially form halogen bonds with electron-rich atoms in the protein's active site.

By understanding these interactions, researchers can hypothesize the mechanism by which the compound exerts its biological effect.

Table 2: Potential Interacting Residues and Interaction Types for a Benzofuran Carboxamide Ligand in a Protein Active Site (Illustrative Example)

| Amino Acid Residue | Interaction Type |

|---|---|

| Arginine | Hydrogen Bond |

| Leucine | Hydrophobic Interaction |

| Phenylalanine | Pi-Pi Stacking |

| Tyrosine | Hydrogen Bond, Pi-Pi Stacking |

| Aspartate | Halogen Bond (with Bromine) |

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy suggests a stronger and more stable interaction. These predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. While these scores are estimates, they provide a useful comparison between different molecules binding to the same target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and any conformational changes that may occur upon binding. An MD simulation would track the movements of the ligand and the protein atoms over a period of nanoseconds or longer, providing insights into the flexibility of the complex and the persistence of key interactions identified in docking studies. This can help to validate the binding mode predicted by docking and provide a more accurate assessment of the binding stability.

Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing a detailed view of the stability and dynamics of a ligand-protein complex. researchgate.net For the benzofuran class of compounds, MD simulations have been employed to understand their binding mechanisms with various protein targets.

In a study on benzofuran inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13), MD simulations lasting 100 nanoseconds were conducted. nih.gov The stability of the complexes was assessed by calculating the root mean square deviation (RMSD) of the protein backbone, with results indicating that the simulations reached equilibrium after approximately 30 nanoseconds. nih.gov Analysis of the root mean square fluctuations (RMSF) for the Cα atoms showed that the greatest movement occurred in the residues of the protein's lid domain, suggesting this region's flexibility is crucial for ligand binding and release. nih.gov

Binding free energy calculations (ΔGbind) are often performed to quantify the affinity of a ligand for its target. For one potent benzofuran analog, Tam16, the calculated ΔGbind was -51.43 kcal/mol, which correlated well with its low experimental IC50 value of 0.19 µM. nih.gov Energy decomposition analysis further identified key amino acid residues that contributed most significantly to the binding, including Ser1636, Tyr1637, Asn1640, Ala1667, Phe1670, and Tyr1674. nih.gov Such detailed energetic analysis is crucial for understanding the driving forces behind ligand binding and for rationally designing more potent inhibitors.

Conformational Changes and Binding Event Characterization

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is widely used to characterize the binding events of benzofuran-2-carboxamide (B1298429) derivatives at a molecular level.

Docking studies on a series of 2-phenyl-benzofuran-3-carboxamide derivatives targeting Staphylococcus aureus Sortase A (Srt A) revealed that the inhibitors occupy the same binding pocket as the enzyme's natural substrate, LPXTG. nih.gov The most potent compound, Ia-22, was shown to form crucial hydrogen bond interactions with the functional site residues Cys184, Trp194, and Arg197. nih.gov The analysis also highlighted the importance of the amide group at the 3-position of the benzofuran scaffold for inhibitory activity. nih.gov

Similarly, computational studies of N-phenylbenzofuran-2-carboxamide derivatives as modulators of Amyloid-β (Aβ42) aggregation suggest that these compounds interact within a narrow channel of the Aβ42 pentamer. researchgate.net This interaction is thought to stabilize the assembly and prevent the formation of larger, pathogenic aggregates. researchgate.net In silico studies on 4-nitrophenyl-functionalized benzofurans binding to bovine serum albumin (BSA) predicted that different analogs could bind to distinct sites—either buried within a hydrophobic pocket or at the interface between protein monomers—demonstrating how subtle structural changes can significantly alter binding modes. nih.gov

These studies underscore the utility of molecular docking in elucidating the specific interactions—such as hydrogen bonds and hydrophobic contacts—that govern the binding of N-aryl-1-benzofuran-2-carboxamides to their protein targets and in explaining observed structure-activity relationships (SARs).

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME analysis is a critical step in early-stage drug discovery, used to computationally predict the pharmacokinetic properties of a compound. nih.gov These predictions help to identify candidates with favorable drug-like properties before committing to costly and time-consuming experimental studies. nih.gov For novel chemical series like benzofuran derivatives, tools such as SwissADME are commonly used to evaluate these parameters based on the molecule's structure. nih.govmdpi.com

Studies on various benzofuran-containing scaffolds consistently involve the prediction of key ADME properties. nih.govresearchgate.net While specific data for this compound is not available, the general parameters evaluated for the benzofuran class provide a framework for its likely profile.

Table 1: Representative In Silico ADME Parameters for Drug Discovery

| Parameter | Description | Favorable Range/Criteria |

|---|---|---|

| Molecular Weight (MW) | Influences size and diffusion across membranes. | < 500 g/mol |

| LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, affecting absorption and distribution. | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | The number of N-H or O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N or O atoms. | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Predicts cell permeability. | < 140 Ų |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High |

| Blood-Brain Barrier (BBB) Permeation | Predicts ability to cross into the central nervous system. | Yes/No |

These computational models help researchers to quickly flag compounds that may have issues with properties like poor oral absorption or an inability to reach their target site, thereby guiding the selection and optimization of lead candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org For benzofuran derivatives, 2D and 3D-QSAR models have been developed to understand the structural features required for a specific pharmacological effect and to predict the activity of new, unsynthesized analogs. researchgate.netnih.gov

In a study of benzofuran-based vasodilators, a 2D-QSAR model was generated for a series of 24 compounds. nih.gov The statistical quality of the model was found to be significant, with a squared correlation coefficient (R²) of 0.816, indicating a strong correlation between the selected molecular descriptors and the observed vasodilation activity. nih.gov The model was further validated using leave-one-out (R²cvOO = 0.731) and leave-many-out (R²cvMO = 0.772) cross-validation techniques, confirming its predictive power. nih.gov

Similarly, 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzofuran derivatives targeting enzymes like Lysine-Specific Demethylase 1. researchgate.net These models provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For a set of benzofuran derivatives, a CoMFA model yielded an R² value of 0.932 for its external test set, demonstrating excellent predictive ability. researchgate.net Such models are invaluable for guiding the design of new derivatives with enhanced potency. physchemres.org

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tam16 |

| Ia-22 |

Mechanistic Insights into Biological Action

Elucidation of Specific Molecular Targets and Biological Pathways

Research into the benzofuran-2-carboxamide (B1298429) scaffold has identified several specific molecular targets, suggesting that these compounds can modulate various biological pathways. The activity is highly dependent on the specific structural features of each derivative.

One key area of investigation has been the nervous system. Certain N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide derivatives have been synthesized and identified as selective and high-affinity ligands for sigma receptors, particularly the sigma-1 subtype. nih.gov These receptors are involved in a variety of cellular functions, including the modulation of ion channels and intracellular calcium signaling. Ligands for sigma receptors are of interest for their potential in treating neurodegenerative diseases and other central nervous system disorders. nih.gov

In the context of metabolic diseases, modified benzofuran-carboxamide compounds have been developed as inhibitors of glucosylceramide synthase (GCS). acs.org This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, and its inhibition is a therapeutic strategy for lysosomal storage diseases like Gaucher's disease. acs.org Furthermore, GCS inhibitors are being explored for their potential in treating neurodegenerative conditions such as Parkinson's disease. acs.org

The table below summarizes the molecular targets identified for various benzofuran-2-carboxamide analogs.

| Derivative Class | Molecular Target | Biological Relevance |

| 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 Receptor | Neuromodulation, potential in CNS disorders nih.gov |

| Modified benzofuran-carboxamides | Glucosylceramide Synthase (GCS) | Lysosomal storage diseases, neurodegenerative diseases acs.org |

Cellular Mechanisms of Action (e.g., Apoptosis Induction, Enzyme Inhibition, Inhibition of Cytokines)

The benzofuran-2-carboxamide framework is associated with several important cellular mechanisms, including the induction of apoptosis and the inhibition of key enzymes.

Apoptosis Induction: Several studies have highlighted the pro-apoptotic capabilities of benzofuran (B130515) derivatives in cancer cells. One novel benzofuran derivative, BL-038, was shown to induce apoptosis in human chondrosarcoma cells. mdpi.com The mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. mdpi.com This triggers the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential, downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), upregulation of pro-apoptotic proteins (Bax, Bak), and subsequent activation of caspases-9 and -3. mdpi.com Similarly, certain benzofuran-substituted chalcone (B49325) derivatives have been found to trigger apoptosis through the extrinsic pathway in lung and breast cancer cells. uludag.edu.truludag.edu.tr

Enzyme Inhibition: The benzofuran-2-carboxamide scaffold has proven to be a versatile template for designing enzyme inhibitors. A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and identified as potent inhibitors of butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. nih.gov Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease. nih.gov

Inhibition of Cytokines: While direct inhibition of cytokine production is a known activity for some anti-inflammatory compounds, specific data detailing this mechanism for N-(3-bromophenyl)-1-benzofuran-2-carboxamide or its close analogs is not extensively covered in the reviewed literature. However, anti-inflammatory properties have been noted for the broader benzofuran class, suggesting that downstream effects on cytokine pathways could be an area for future investigation. nih.govresearchgate.net

The following table details the cellular mechanisms observed for representative benzofuran derivatives.

| Derivative / Class | Cellular Mechanism | Cell Line / System | Key Findings |

| BL-038 | Apoptosis Induction | Human Chondrosarcoma (JJ012, SW1353) | ROS generation, mitochondrial dysfunction, caspase activation mdpi.com |

| Benzofuran-substituted chalcones | Apoptosis Induction | Human Breast (MCF-7) & Lung (A549) | Induction of the extrinsic apoptotic pathway uludag.edu.truludag.edu.tr |

| Benzofuran-2-carboxamide-N-benzyl pyridinium halides | Enzyme Inhibition | In vitro (Butyrylcholinesterase) | Potent inhibition with IC50 values as low as 0.054 µM nih.gov |

| 7-methoxy-N-(4-hydroxyphenyl)benzofuran-2-carboxamide | ROS Scavenging | In vitro (DPPH assay) | Moderate to appreciable antioxidant activity rsc.org |

Interactions with Key Biological Macromolecules (e.g., DNA, Proteins)

The ability of small molecules to interact with biological macromolecules is fundamental to their mechanism of action. Benzofuran derivatives have been shown to bind to proteins, which can influence their stability, function, and aggregation properties.

Protein Interactions: The interaction of benzofuran derivatives with proteins is an area of active study. encyclopedia.pub Studies using bovine serum albumin (BSA) as a model have demonstrated that these compounds can bind efficiently to serum albumins. nih.gov This binding can alter the secondary structure of the protein and, in some cases, enhance its thermal stability. nih.gov Such interactions are crucial as they can affect the distribution and bioavailability of the compounds in vivo.

Furthermore, specific N-phenylbenzofuran-2-carboxamide derivatives have been investigated as modulators of amyloid-beta (Aβ42) peptide aggregation, a key pathological event in Alzheimer's disease. researchgate.net Depending on the substitution pattern, these compounds can either inhibit or accelerate the formation of Aβ42 fibrils. researchgate.net For instance, derivatives with a methoxyphenol group showed concentration-dependent inhibition of aggregation, while those with a 4-methoxyphenyl (B3050149) ring promoted it. researchgate.net Molecular docking studies suggest this modulation is influenced by the orientation of the compound within the Aβ42 assembly. researchgate.net

DNA Interactions: Direct interaction with DNA is a mechanism for some anticancer agents. However, for the benzofuran-2-carboxamide class, the primary anticancer effects appear to be driven by other mechanisms, such as the induction of apoptosis through signaling pathways and mitochondrial disruption. mdpi.com While some benzofuran compounds have been noted for their ability to bind nucleic acids, this is not consistently reported as the primary mechanism of action for the carboxamide derivatives discussed. encyclopedia.pub Instead, effects on DNA are often downstream consequences of apoptosis, such as the cleavage of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. mdpi.com

Derivatization and Analog Development

Design Principles for Novel N-(3-bromophenyl)-1-benzofuran-2-carboxamide Analogues

The design of new analogs of this compound is rooted in understanding the contribution of each part of the molecule to its biological effect. The core structure consists of a benzofuran (B130515) ring system linked via a carboxamide group to a 3-bromophenyl moiety. Each of these components can be systematically modified.

Key design principles include:

Modification of the Benzofuran Ring: Substitutions at various positions of the benzofuran nucleus are explored to probe for beneficial interactions with biological targets. For instance, introducing small alkyl groups, such as a methyl group at the C3-position, or methoxy (B1213986) groups on the benzene (B151609) part of the benzofuran scaffold have been investigated in related compounds to determine their effect on receptor binding affinity. nih.gov

Alteration of the Phenyl Ring Substituent: The bromine atom on the phenyl ring is a key feature. Analog design often involves replacing this bromine with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups to modulate electronic properties and lipophilicity. The position of the substituent is also critical, and ortho- and para-substituted analogs are often synthesized for comparison.

Amide Linker Modification: The amide bond is a crucial hydrogen bonding motif. While less commonly modified, its replacement with other linkers like ureas or sulfonamides can be explored to alter the compound's stability and conformational flexibility. scienceopen.com

N-Alkylation and N-Arylation: The nitrogen atom of the carboxamide provides a handle for further derivatization. N-alkylation with various alkyl chains, particularly those containing basic amine moieties, has been shown to introduce new interactions and can significantly impact pharmacological properties. nih.govnih.gov

Structure-activity relationship (SAR) studies on the broader class of benzofuran derivatives have shown that substitutions at the C-2 position of the benzofuran ring, where the carboxamide group is attached, are often crucial for cytotoxic activity. nih.gov Furthermore, the nature of the substituent on the N-phenyl ring can drastically influence the biological profile. For example, in some series of benzofuran derivatives, the presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. nih.gov

Synthesis of Hybrid Compounds Incorporating Other Pharmacophores

Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores (structural units responsible for a biological activity) are combined into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, or a dual mechanism of action. nih.gov

For the this compound scaffold, hybridization can be achieved by introducing other biologically active moieties. The synthesis of such hybrids often involves multi-step reaction sequences.

Examples of Incorporated Pharmacophores and Synthetic Routes:

| Pharmacophore | Potential Therapeutic Area | Synthetic Strategy |

| Piperidine (B6355638) | CNS disorders, Sigma receptor ligands | N-alkylation of the parent carboxamide with a chloropropyl-piperidine derivative. This is often facilitated by a strong base like sodium hydride and may involve a modified Finkelstein halogen-exchange to improve reaction efficiency. nih.govnih.gov |

| Thiazole (B1198619) | Anticancer, Antimicrobial | The benzofuran-2-carboxylic acid precursor can be coupled with an amino-thiazole derivative using standard peptide coupling reagents. Alternatively, thiazole rings can be constructed onto a derivatized benzofuran core. scienceopen.com |

| Pyran | Anticancer, Antimicrobial | Benzofuran-based pyrazole (B372694) derivatives have been synthesized and showed antimicrobial activity. rsc.org |

| Piperazine (B1678402) | Anticancer | Hybridization of benzofuran with piperazine has been explored to develop new anticancer agents. nih.gov |

A common synthetic pathway starts with the benzofuran-2-carboxylic acid core. This acid can be activated, for example by converting it to an acid chloride, and then reacted with an amine that already contains the second pharmacophore. Alternatively, the this compound can be synthesized first, followed by further functionalization if a suitable reactive handle is present on either the benzofuran or the phenyl ring. nih.gov

Lead Optimization Strategies Based on SAR and Computational Findings

Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.com This phase relies heavily on the data generated from SAR studies and is increasingly guided by computational chemistry. patsnap.com

Structure-Activity Relationship (SAR) Analysis: SAR analysis involves synthesizing and testing a series of analogs to identify which structural features are essential for activity. patsnap.com For the benzofuran-2-carboxamide (B1298429) class, SAR studies have highlighted several key trends:

The type and position of substituents on the benzofuran ring can modulate potency and selectivity. researchgate.net

The electronic nature of substituents on the N-phenyl ring influences target engagement.

The introduction of basic amine functionalities can improve solubility and introduce new receptor interactions. nih.gov

Table of SAR Findings for Benzofuran Derivatives

| Modification | Observation | Reference |

|---|---|---|

| N-phenethyl carboxamide | Significantly enhances antiproliferative activity. | nih.gov |

| Methyl substitution at R2 position | Potent neuroprotective action against NMDA-induced excitotoxicity. | researchgate.net |

| Hydroxy substitution at R3 position | Marked anti-excitotoxic effects. | researchgate.net |

Computational Methods in Lead Optimization: Computational tools are invaluable for prioritizing which analogs to synthesize, thereby saving time and resources. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate physicochemical properties of the analogs with their biological activity, allowing for the prediction of potency for unsynthesized compounds.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of designed analogs. nih.gov This helps in understanding the interactions observed in SAR studies and in designing new derivatives with improved binding. For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions that can be strengthened by structural modifications.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogs. This helps in identifying and addressing potential liabilities, such as poor metabolic stability or high toxicity, early in the optimization process. scienceopen.com

By integrating these strategies, medicinal chemists can systematically modify the this compound structure, moving from a preliminary hit to a highly optimized drug candidate with a desirable therapeutic profile.

Future Directions and Research Perspectives

Exploration of Uncharted Therapeutic Areas for Benzofuran-2-carboxamides

The benzofuran-2-carboxamide (B1298429) scaffold has been extensively studied for its anticancer and antimicrobial properties. rsc.orgnih.gov However, the unique structural and electronic properties of this moiety suggest its potential utility in a wider range of therapeutic areas that remain largely unexplored.

Neurodegenerative Diseases: Accumulating evidence points to the neuroprotective activity of benzofuran (B130515) derivatives. nih.gov Certain analogs have shown the ability to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net Future research will likely focus on designing benzofuran-2-carboxamides that can cross the blood-brain barrier and modulate the complex pathways of neuroinflammation and neuronal cell death. nih.govresearchgate.net Structure-activity relationship (SAR) studies suggest that specific substitutions on the benzofuran core can yield compounds with potent anti-excitotoxic and antioxidant activities, making them promising candidates for treating conditions like Parkinson's disease and amyotrophic lateral sclerosis. nih.govresearchgate.net

Antiviral Applications: Recent studies have identified benzofuran derivatives as a novel chemical scaffold for the development of broad-spectrum antiviral agents. nih.gov Some of these compounds act as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for inducing the innate immune response to viral infections. nih.gov This discovery opens a significant new avenue for research, exploring the potential of benzofuran-2-carboxamides to treat a variety of viral diseases, including those caused by coronaviruses and herpes simplex viruses. nih.gov

Metabolic Disorders: The diverse biological activities of benzofurans suggest they may interact with key enzymes and receptors involved in metabolic regulation. Future screening of benzofuran-2-carboxamide libraries against targets related to diabetes, obesity, and dyslipidemia could uncover novel therapeutic leads. The inherent versatility of the benzofuran ring allows for fine-tuning of its physicochemical properties to optimize interactions with specific metabolic targets.

Development of Novel and Efficient Synthetic Methodologies

The generation of diverse libraries of benzofuran-2-carboxamides for biological screening hinges on the availability of efficient and modular synthetic routes. While classical methods exist, contemporary research is focused on developing more sophisticated and atom-economical strategies. acs.org

Future efforts will likely concentrate on:

Expanding the Scope of C-H Functionalization: Developing catalysts and conditions to functionalize other positions of the benzofuran ring system with high regioselectivity. bohrium.comhw.ac.uk

Photocatalysis and Electrochemistry: Utilizing light or electricity to drive novel cyclization and functionalization reactions under mild conditions, reducing the reliance on expensive or toxic reagents.

Flow Chemistry: Implementing continuous flow processes for the synthesis of benzofuran-2-carboxamides to improve scalability, safety, and reproducibility, which is particularly important for industrial applications. bohrium.com

Below is a table summarizing some modern synthetic approaches to the benzofuran scaffold.

| Methodology | Key Features | Catalyst/Reagents | Advantages |

| C-H Arylation/Transamidation | Modular, high efficiency for C3 substitution. | Pd(OAc)₂, AgOAc, 8-aminoquinoline (B160924) directing group. | Access to diverse compound libraries from simple precursors. nih.govchemrxiv.org |

| Intramolecular C-O Cyclization | Direct formation of the furan (B31954) ring. | Pd(OAc)₂, Cu(II). | Broad applicability to flavone (B191248) and coumarin (B35378) systems. rsc.org |

| One-Pot Three-Component Reaction | High atom economy, operational simplicity. | Copper bromide, sodium carbonate. | Efficient access to amino-substituted benzofurans. nih.gov |

| Sonogashira Coupling/Cyclization | Builds complexity from simple alkynes and phenols. | (PPh₃)PdCl₂, CuI. | Good for synthesizing 2-substituted benzofurans. nih.gov |

Integration of Advanced Omics Technologies for Comprehensive Biological Understanding

To fully exploit the therapeutic potential of benzofuran-2-carboxamides, a deep understanding of their mechanism of action is crucial. Advanced "omics" technologies—genomics, proteomics, and metabolomics—offer powerful tools to achieve this by providing a global view of the molecular changes induced by these compounds in biological systems. nih.govresearchgate.netbenthamscience.com

Target Identification and Validation: Proteomics techniques, such as activity-based protein profiling and thermal proteome profiling, can be used to identify the direct protein targets of a bioactive benzofuran-2-carboxamide within the complex cellular environment. youtube.com This unbiased approach can uncover novel mechanisms of action and resistance. youtube.com

Pathway Analysis: Transcriptomics (e.g., RNA-seq) and metabolomics can reveal how treatment with a compound like N-(3-bromophenyl)-1-benzofuran-2-carboxamide alters gene expression and metabolic pathways. mdpi.com This information is invaluable for understanding the compound's downstream effects, identifying potential biomarkers for efficacy, and predicting off-target effects.

The integration of multi-omics datasets provides a systems-level understanding of a drug's impact, moving beyond a single-target paradigm. mdpi.com This holistic approach will be essential for prioritizing the most promising benzofuran-2-carboxamide candidates for further development and for personalizing therapies. nih.gov

Advancement of Computational Models for Drug Discovery

Computational, or in silico, methods are becoming indispensable for accelerating the drug discovery process. For the benzofuran-2-carboxamide class, these models can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. nih.govresearchgate.net

Virtual Screening and Molecular Docking: Large virtual libraries of benzofuran-2-carboxamide derivatives can be screened against the three-dimensional structures of known protein targets. nih.govafricanjournalofbiomedicalresearch.com Molecular docking simulations predict the binding mode and affinity of these compounds, allowing researchers to prioritize a smaller, more promising set of molecules for chemical synthesis and biological testing. orientjchem.orgmdpi.comnih.gov For instance, docking studies have been used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) in lung cancer and to design inhibitors of the bacterial enzyme Sortase A. nih.govnih.govresearchgate.net

Pharmacophore Modeling: Based on a set of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models are then used to screen databases for novel scaffolds that fit the pharmacophore, potentially leading to the discovery of new classes of benzofuran-based drugs. nih.gov

Predictive ADMET Modeling: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. nih.gov By flagging derivatives with potentially poor pharmacokinetic or safety profiles, these computational tools help focus resources on candidates with a higher likelihood of success in clinical development. nih.gov

Potential as Chemical Probes for Biological System Interrogation

Beyond their direct therapeutic potential, benzofuran-2-carboxamides can be developed into sophisticated chemical probes to investigate complex biological processes. Their rigid scaffold and tunable photophysical properties make them attractive starting points for creating tools for chemical biology. africaresearchconnects.com

Fluorescent Probes for Bioimaging: By incorporating appropriate substituents, the benzofuran core can be rendered fluorescent. nih.gov These fluorescent derivatives can be used to visualize and track biological molecules or cellular organelles in real-time. For example, fluorinated benzofurans have been developed as Positron Emission Tomography (PET) imaging agents to visualize β-amyloid plaques in the brains of Alzheimer's disease models. acs.org

The development of benzofuran-2-carboxamides as chemical probes represents a powerful strategy to not only identify new drug targets but also to gain a more fundamental understanding of biology and disease. africaresearchconnects.comnih.gov

Q & A

Q. What are the established synthetic routes for N-(3-bromophenyl)-1-benzofuran-2-carboxamide, and what reaction conditions optimize yield?

The synthesis of benzofuran-2-carboxamide derivatives typically involves coupling 1-benzofuran-2-carboxylic acid with substituted anilines. For example, analogous compounds like N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide are synthesized using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane . Key considerations include:

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on spectroscopic and analytical methods:

- NMR spectroscopy : H and C NMR confirm the presence of the bromophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and benzofuran carboxamide backbone .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 356.0 for CHBrNO) .

- X-ray crystallography : Resolves stereoelectronic effects of the bromine substituent on molecular packing .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Common assays include:

- Anticancer : MTT assay against cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .

- Antimicrobial : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the bromine’s electron-withdrawing effects on binding .

Advanced Research Questions

Q. How does the 3-bromo substituent influence structure-activity relationships (SAR) compared to other halogenated analogs?

Substituent effects can be analyzed via comparative studies:

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

Discrepancies may arise from:

- Cell-specific uptake : Brominated compounds exhibit variable permeability due to logP differences (e.g., logP ~3.5 for this compound) .

- Metabolic inactivation : Cytochrome P450-mediated dehalogenation in certain cell lines reduces efficacy .

- Off-target effects : Bromophenyl groups may interact with non-target proteins, as seen in kinase profiling studies .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

Tools like SwissADME or PubChem predict:

- Absorption : High Caco-2 permeability (Pe > 1 × 10 cm/s) due to moderate logP .

- Metabolism : Susceptibility to glucuronidation at the carboxamide group .

- Toxicity : Ames test predictions for mutagenicity (negative due to stable C-Br bonds) .

Methodological Challenges

Q. What strategies mitigate low yields in scaled-up synthesis?

- Continuous flow reactors : Improve heat/mass transfer for exothermic coupling reactions .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 150 W) .

- Catalyst optimization : Palladium catalysts for Buchwald-Hartwig amidation enhance efficiency .

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data?

- Prodrug design : Masking the carboxamide as an ester improves bioavailability .

- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) enhances plasma half-life .

- Metabolite tracking : LC-MS/MS identifies active metabolites in serum .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response curves?

- Non-linear regression : Four-parameter logistic model (IC, Hill slope) .

- ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., Tukey’s HSD for p < 0.05) .

Q. How can crystallography resolve ambiguities in molecular conformation?

- SC-XRD : Single-crystal X-ray diffraction confirms dihedral angles between benzofuran and bromophenyl groups (< 30° in active conformers) .

- DFT calculations : B3LYP/6-31G* level optimizations validate experimental geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.